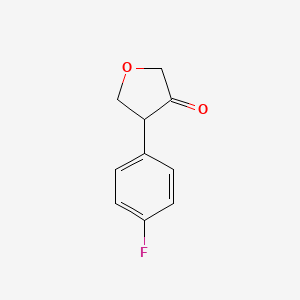
2-(2-((Thiophen-2-ylmethyl)amino)ethoxy)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-((Thiophen-2-ylmethyl)amino)ethoxy)ethan-1-ol is an organic compound with the molecular formula C9H15NO2S and a molecular weight of 201.29 g/mol . This compound features a thiophene ring, which is a sulfur-containing heterocycle, connected to an aminoethoxyethanol moiety. The presence of both the thiophene ring and the aminoethoxyethanol group imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((Thiophen-2-ylmethyl)amino)ethoxy)ethan-1-ol typically involves the reaction of thiophene-2-carbaldehyde with 2-(2-aminoethoxy)ethanol under suitable conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the intermediate imine to the desired amine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-((Thiophen-2-ylmethyl)amino)ethoxy)ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can further reduce the thiophene ring or the amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiophene derivatives.
Substitution: Various alkylated or acylated derivatives.
Scientific Research Applications
2-(2-((Thiophen-2-ylmethyl)amino)ethoxy)ethan-1-ol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Industry: Utilized in the development of novel materials or as a building block in organic synthesis
Mechanism of Action
The mechanism of action of 2-(2-((Thiophen-2-ylmethyl)amino)ethoxy)ethan-1-ol is not well-defined in the literature. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the precise molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
2-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)ethanol: A similar compound with an aminoethoxyethanol moiety but lacking the thiophene ring.
2-(2-(Dimethylamino)ethoxy)ethanol: Contains a dimethylamino group instead of the thiophen-2-ylmethyl group.
2-(2-(2-Methoxyethoxy)ethoxy)ethanamine: Features a methoxyethoxyethanol group instead of the thiophen-2-ylmethyl group.
Uniqueness
The presence of the thiophene ring in 2-(2-((Thiophen-2-ylmethyl)amino)ethoxy)ethan-1-ol imparts unique electronic and steric properties, making it distinct from other similar compounds. This structural feature may contribute to its specific chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C9H15NO2S |
|---|---|
Molecular Weight |
201.29 g/mol |
IUPAC Name |
2-[2-(thiophen-2-ylmethylamino)ethoxy]ethanol |
InChI |
InChI=1S/C9H15NO2S/c11-4-6-12-5-3-10-8-9-2-1-7-13-9/h1-2,7,10-11H,3-6,8H2 |
InChI Key |
ZWEOSJWHMNZLDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CNCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-[(piperidin-3-yl)methanesulfonyl]propanoate](/img/structure/B13253584.png)
![{1-[amino(1-methyl-1H-pyrazol-4-yl)methyl]cyclobutyl}methanol](/img/structure/B13253592.png)
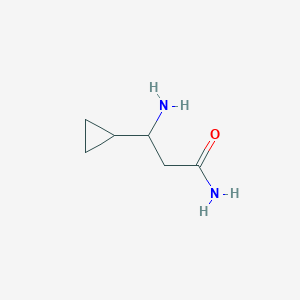
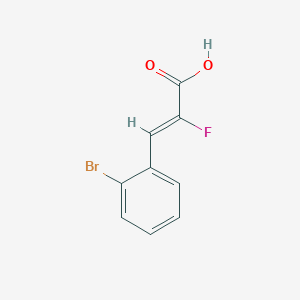
![2-[(4,4-Dimethylcyclohexyl)amino]propan-1-ol](/img/structure/B13253602.png)
![3-propyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B13253608.png)
![4-Bromo-2-methyl-5-{[(piperidin-3-yl)methyl]amino}-2,3-dihydropyridazin-3-one](/img/structure/B13253610.png)
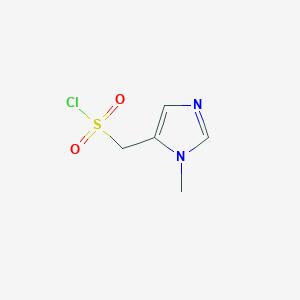
![Hexyl[1-(5-methylfuran-2-yl)ethyl]amine](/img/structure/B13253638.png)
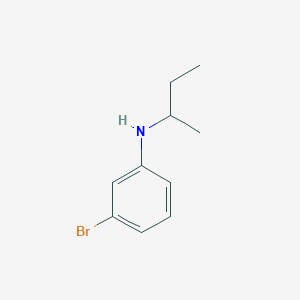
![2-[1-(Azetidin-3-yl)-2-chloro-1H-imidazol-5-yl]acetonitrile](/img/structure/B13253644.png)
![7-Aminospiro[4.5]decan-8-one](/img/structure/B13253649.png)
![tert-Butyl N-{4-oxo-4-[2-(propan-2-yl)phenyl]butyl}carbamate](/img/structure/B13253653.png)
